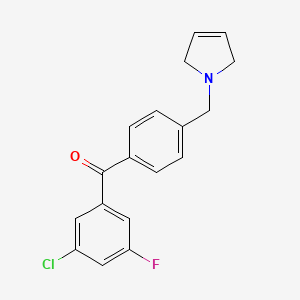

(3-Chloro-5-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

説明

Chemical Identity and Nomenclature

This compound represents a sophisticated example of heterocyclic benzophenone architecture, characterized by its distinctive molecular framework that combines halogenated aromatic systems with nitrogen-containing heterocycles. The compound's systematic nomenclature reflects the International Union of Pure and Applied Chemistry conventions, precisely describing the spatial arrangement of functional groups across the molecular structure. The molecule possesses a molecular formula that incorporates carbon, hydrogen, chlorine, fluorine, nitrogen, and oxygen atoms, arranged in a configuration that maximizes both structural stability and potential for molecular recognition.

The chemical identity of this compound is fundamentally defined by its dual aromatic ring system connected through a carbonyl bridge, with one ring bearing chloro and fluoro substituents at the 3- and 5-positions respectively, while the second aromatic ring carries a methylenepyrrole substituent at the 4-position. This structural arrangement creates a molecule with distinct electronic properties, where the electron-withdrawing halogen substituents contrast with the electron-donating characteristics of the pyrrole moiety. The nomenclature system employed for this compound follows established conventions for complex organic molecules, ensuring unambiguous identification within chemical databases and research literature.

The stereochemical considerations of this compound involve the three-dimensional arrangement of its constituent atoms, particularly the orientation of the pyrrole ring relative to the benzophenone core structure. The compound's chemical identity is further characterized by its unique combination of aromatic and partially saturated heterocyclic components, which contribute to its distinctive physicochemical properties. Database registrations for this compound family include various Chemical Abstracts Service numbers that facilitate precise identification and literature searching across multiple chemical information systems.

| Chemical Property | Description |

|---|---|

| Molecular Structure | Benzophenone derivative with halogenated and pyrrole-substituted aromatic rings |

| Functional Groups | Carbonyl, chloro, fluoro, dihydropyrrole |

| Ring Systems | Two aromatic rings connected via carbonyl bridge |

| Substitution Pattern | 3,5-disubstituted and 4-substituted phenyl rings |

Historical Development in Heterocyclic Chemistry

The historical development of compounds structurally related to this compound can be traced through the evolution of heterocyclic chemistry, particularly the systematic exploration of pyrrole-containing molecules that began in the nineteenth century. The foundational work in pyrrole chemistry was established when Ferdinand Friedrich Runge first detected pyrrole as a constituent of coal tar in 1834, followed by its isolation from bone pyrolysate in 1857. This early discovery established pyrrole as a fundamental heterocyclic building block, setting the stage for subsequent developments in synthetic heterocyclic chemistry that would eventually lead to the sophisticated molecular architectures observed in contemporary pyrrole derivatives.

The progression from simple pyrrole structures to complex derivatives like this compound reflects the gradual sophistication of synthetic organic chemistry throughout the twentieth and twenty-first centuries. The development of reliable synthetic methodologies for pyrrole construction, including the Hantzsch synthesis and related cyclization reactions, provided the chemical tools necessary for creating more complex pyrrole-containing molecules. These synthetic advances were complemented by improvements in analytical techniques that enabled precise structural characterization of increasingly complex heterocyclic compounds.

The integration of halogenated aromatic systems with pyrrole derivatives represents a more recent development in heterocyclic chemistry, driven by the recognition that halogen substituents can significantly modify the biological and chemical properties of organic molecules. The strategic incorporation of both chlorine and fluorine atoms into the molecular framework of compounds like this compound reflects contemporary approaches to molecular design, where multiple modifications are employed to optimize desired properties. This evolution in synthetic strategy has been facilitated by advances in organometallic chemistry and cross-coupling reactions that enable precise introduction of halogen substituents.

The historical trajectory of benzophenone derivatives in medicinal chemistry has paralleled the development of pyrrole chemistry, with researchers increasingly recognizing the value of combining these structural motifs to create molecules with enhanced biological activity. The carbonyl bridge present in this compound provides both structural rigidity and electronic communication between the aromatic ring systems, features that have been exploited in numerous pharmaceutical applications. This historical development reflects the broader trend in medicinal chemistry toward more sophisticated molecular architectures that can engage multiple biological targets simultaneously.

Position Within Contemporary Pyrrole-Derivative Research

Contemporary research into pyrrole derivatives has positioned compounds like this compound at the forefront of modern heterocyclic chemistry, particularly in applications related to drug discovery and materials science. The current research landscape demonstrates intense interest in pyrrole-containing molecules due to their demonstrated biological activities and their potential for addressing unmet medical needs. Within this context, the specific structural features of this compound align with contemporary research priorities that emphasize selective biological activity and improved pharmacological properties.

Recent advances in pyrrole synthesis have expanded the accessibility of complex derivatives, enabling researchers to explore previously inaccessible molecular architectures with enhanced precision and efficiency. The development of green chemistry approaches, including microwave-assisted synthesis and solvent-free methodologies, has particularly benefited the preparation of compounds like this compound. These synthetic improvements have facilitated larger-scale preparation of complex pyrrole derivatives, supporting expanded biological evaluation and structure-activity relationship studies.

The position of this compound within contemporary research is further defined by its potential applications in cholinesterase inhibition studies, where pyrrole derivatives have demonstrated promising selective biological activity. Recent research has identified 1,3-diaryl-pyrrole skeletal frameworks as particularly effective selective butyrylcholinesterase inhibitors, with compounds in this structural class showing high selectivity and potent inhibitory activity comparable to established pharmaceutical agents. This research context positions the compound within active areas of neuropharmacological investigation, particularly in the development of treatments for cognitive disorders.

Current trends in heterocyclic chemistry emphasize the importance of structural diversity and the systematic exploration of chemical space around promising molecular scaffolds. The benzophenone-pyrrole hybrid structure of this compound represents an example of this approach, where established pharmacophores are combined in novel arrangements to explore new biological activities. Contemporary research methodologies, including computational molecular modeling and high-throughput screening approaches, have enhanced the ability to predict and evaluate the biological potential of such complex molecular architectures.

| Research Area | Relevance to Compound | Current Status |

|---|---|---|

| Cholinesterase Inhibition | High selectivity potential | Active investigation |

| Green Synthesis Methods | Improved accessibility | Established methodologies |

| Structure-Activity Studies | Systematic optimization | Ongoing research |

| Computational Modeling | Predictive design | Integrated approaches |

特性

IUPAC Name |

(3-chloro-5-fluorophenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClFNO/c19-16-9-15(10-17(20)11-16)18(22)14-5-3-13(4-6-14)12-21-7-1-2-8-21/h1-6,9-11H,7-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQNWXMMVGMDTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643047 | |

| Record name | (3-Chloro-5-fluorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-58-4 | |

| Record name | (3-Chloro-5-fluorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

The compound (3-Chloro-5-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone , often referred to in scientific literature as a derivative of pyrrolidine and phenyl ketones, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is . It features a chloro and fluorine substitution on the phenyl rings, which may influence its biological activity through electronic effects and steric hindrance.

Anticancer Activity

Research indicates that compounds with similar structures have demonstrated significant anticancer activity. For instance, derivatives that incorporate a pyrrolidine moiety often exhibit enhanced cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Phenyl-4-quinolone | PC-3 (prostate cancer) | 0.85 | Induces G2/M arrest and apoptosis |

| 2-Phenyl-4-quinolone | HepG2 (liver cancer) | 1.81 | Disrupts microtubule function |

| 2-(5-Chloro-3-fluorophenyl)-4-pyridone | A549 (lung cancer) | 3.32 | Inhibition of tubulin polymerization |

The compound's structure suggests that it may interact with tubulin, similar to other known anticancer agents, leading to disrupted microtubule dynamics and subsequent cell cycle arrest.

The proposed mechanisms through which this compound exerts its anticancer effects include:

- Microtubule Disruption : Similar compounds have been shown to bind to the colchicine site on β-tubulin, leading to cytoskeletal disruption and apoptosis in cancer cells .

- Cell Cycle Arrest : Induction of G2/M phase arrest is a common mechanism observed in related compounds, which prevents cancer cells from proliferating .

- Apoptosis Induction : Activation of caspases and cleavage of anti-apoptotic proteins like Bcl-2 have been documented in studies involving similar structures .

Case Studies

Several studies have investigated the biological activity of related compounds:

- Study on Pyrrolidine Derivatives : A study published in the Journal of Medicinal Chemistry highlighted that pyrrolidine derivatives exhibited significant cytotoxicity against multiple cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest being elucidated .

- Antitumor Efficacy Analysis : In vitro analysis showed that compounds with a similar structural backbone demonstrated potent antitumor activity against various solid tumors, suggesting that the incorporation of the pyrrolidine ring enhances biological efficacy .

類似化合物との比較

Structural Features

The compound’s structural analogs share key motifs:

- Halogenated aryl groups : Electron-withdrawing substituents (Cl, F) improve metabolic stability and influence binding affinity.

- Heterocyclic substituents : Pyrroline, pyrazole, or triazole groups modulate solubility and steric effects.

Table 1: Structural Comparison of Methanone Derivatives

Key Observations :

- The target compound’s 3-Cl-5-F substitution is distinct from ortho/meta halogenation in analogs (e.g., 2,4-difluorophenyl in ), which may alter steric and electronic profiles.

Spectroscopic Characterization

Spectroscopic data for similar compounds highlight trends:

- ¹H NMR : Pyrroline’s methylene protons (~δ 3.0–4.0 ppm) differ from pyrazole’s aromatic protons (δ 7.0–8.5 ppm) .

- ¹³C NMR: Methanone carbonyls resonate at ~δ 190–210 ppm, while sulfonyl or trifluoromethyl groups shift signals upfield .

Table 2: Representative NMR Data (Hypothetical)

Physicochemical Properties

Halogen and heterocycle choices critically influence properties:

- Solubility : Pyrroline’s partial saturation may improve aqueous solubility vs. fully aromatic pyrazoles .

- Melting Points : Trifluoromethyl groups (e.g., ) raise melting points compared to chloro/fluoro analogs.

Computational Analysis

Tools like Multiwfn enable comparative analysis of electronic properties:

- Bond orders: Pyrroline’s conjugation with the methanone may delocalize electron density, affecting reactivity .

Q & A

Basic: What are the optimal synthetic routes for (3-Chloro-5-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone?

Methodological Answer:

The compound can be synthesized via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling reactions. Key steps include:

- Intermediate preparation : Use 3-chloro-5-fluorobenzoyl chloride and 4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzene derivatives as precursors.

- Catalytic conditions : Employ AlCl₃ for Friedel-Crafts acylation or Pd(PPh₃)₄ for Suzuki coupling .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield and purity .

Basic: How is the crystal structure of this compound characterized?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Data collection : Use a diffractometer (e.g., Bruker D8 Quest) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Software like SHELXL refines atomic coordinates, thermal parameters, and bond angles.

- Validation : Check for R-factors (< 0.05) and residual electron density (< 0.5 eÅ⁻³) .

Advanced: How can researchers resolve contradictions between experimental and computational spectroscopic data?

Methodological Answer:

Discrepancies in NMR/IR data often arise from solvent effects or conformational flexibility. Strategies include:

- Solvent standardization : Compare spectra in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts.

- DFT optimization : Use Gaussian09 with B3LYP/6-311++G(d,p) to simulate gas-phase vs. solvent-polarizable continuum models (PCM) .

- Dynamic NMR : Analyze variable-temperature experiments to detect hindered rotation in dihydro-pyrrole moieties .

Advanced: What computational methods predict the compound’s electronic properties and reactivity?

Methodological Answer:

Density Functional Theory (DFT) and Molecular Electrostatic Potential (MEP) maps are critical:

- Frontier orbitals : Calculate HOMO-LUMO gaps using B3LYP/def2-TZVP to assess charge-transfer potential.

- NBO analysis : Identify hyperconjugative interactions (e.g., σ→σ* in C-Cl bonds) using NBO 6.0 .

- Reactivity descriptors : Fukui indices (f⁺, f⁻) predict electrophilic/nucleophilic sites .

Basic: What purification methods ensure high purity (>98%) for this compound?

Methodological Answer:

- Recrystallization : Use ethanol-water mixtures (7:3 v/v) at 60°C with slow cooling to 4°C.

- Column chromatography : Optimize with silica gel (230–400 mesh) and hexane:ethyl acetate (4:1) .

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) for final purity validation .

Advanced: How is the compound’s biological activity assessed in vitro?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2 or kinases).

- Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains .

- Cytotoxicity : MTT assay on HEK-293 cells, with IC₅₀ calculations via nonlinear regression .

Basic: What analytical techniques validate chemical identity and purity?

Methodological Answer:

- NMR : ¹H/¹³C spectra (Bruker 400 MHz) confirm substituent positions; compare δ 7.2–8.1 ppm (aromatic protons) and δ 3.5–4.0 ppm (dihydro-pyrrole CH₂) .

- GC-MS : Electron ionization (70 eV) detects impurities; compare retention times with reference standards .

- Elemental analysis : Acceptable C, H, N deviation ≤ 0.4% .

Advanced: How to investigate mechanistic pathways in its reactions?

Methodological Answer:

- Kinetic studies : Monitor reaction progress via UV-Vis (λ = 250–300 nm) under pseudo-first-order conditions.

- Isotopic labeling : Use ¹⁸O-labeled water to trace acyl-transfer steps in hydrolysis.

- DFT transition-state analysis : Locate TS structures with QST3 method; compare activation energies .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of chloro-fluorophenyl vapors.

- Waste disposal : Neutralize with 10% NaOH before incineration .

Advanced: How do solvent effects influence its stability and degradation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。